molecular formula C26H32N4O2S B2770586 N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242886-47-0

N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2770586
CAS No.: 1242886-47-0
M. Wt: 464.63
InChI Key: SWZWFTXZCHEGQW-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H32N4O2S and its molecular weight is 464.63. The purity is usually 95%.
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Scientific Research Applications

Anti-angiogenic and DNA Cleavage Studies

Studies have demonstrated that derivatives similar to the specified compound show significant anti-angiogenic and DNA cleavage activities. This suggests potential applications in cancer research, particularly in exploring these compounds as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Heterocyclic Carboxamides as Potential Antipsychotic Agents

Research into heterocyclic analogues of this compound has shown promise in the development of potential antipsychotic agents. These analogues have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing potent in vivo activities, which could pave the way for new treatments in psychiatric disorders (M. H. Norman et al., 1996).

Synthesis of Novel Heterocyclic Compounds

The compound's structural motif has been utilized in the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals. These include derivatives with anti-inflammatory, analgesic, and COX-2 inhibitor activities, highlighting the compound's versatility in drug design and synthesis (A. Abu‐Hashem et al., 2020).

Antimicrobial Activities

Derivatives of the compound have shown antimicrobial activities, suggesting their potential use in developing new antibacterial and antibiotic treatments. The structure-activity relationship studies of these compounds can provide insights into designing more effective antimicrobial agents (A. Abdel-rahman et al., 2002).

Antidepressant and Nootropic Agents

Further research has explored Schiff’s bases and azetidinones derived from similar compounds for their antidepressant and nootropic activities. These studies suggest potential applications in developing new treatments for depression and cognitive disorders, providing a basis for further exploration in these areas (Asha B. Thomas et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is JAK1 (Janus kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

This compound acts as a JAK1 selective inhibitor . It binds to JAK1 and inhibits its activity, thereby preventing the phosphorylation and activation of STAT proteins, which are downstream targets in the JAK-STAT pathway . This results in the modulation of gene expression and a decrease in the proliferation of cells that are dependent on this pathway for growth and survival .

Biochemical Pathways

The compound’s action primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the activation of STAT proteins, preventing them from translocating to the nucleus and modulating gene expression . This can lead to effects such as reduced inflammation and proliferation in certain cell types .

Pharmacokinetics

The compound was optimized through in vitro adme (absorption, distribution, metabolism, and excretion) tests . These tests typically evaluate factors such as the compound’s solubility, stability, permeability, and its potential for metabolic interactions, which can provide insights into its bioavailability and potential for drug-drug interactions .

Result of Action

The inhibition of JAK1 by this compound can lead to a decrease in the proliferation of cells that are dependent on the JAK-STAT pathway for growth and survival . This can result in molecular and cellular effects such as reduced inflammation and proliferation in certain cell types .

Properties

IUPAC Name

N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-16-9-11-19(12-10-16)27-24(31)18-7-5-13-30(14-18)26-28-22-21(15-33-23(22)25(32)29-26)20-8-4-3-6-17(20)2/h3-4,6,8,15-16,18-19H,5,7,9-14H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZWFTXZCHEGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.